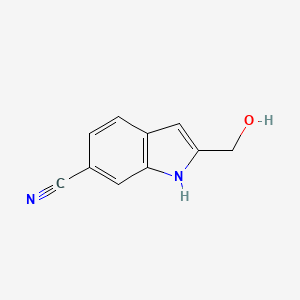

2-(Hydroxymethyl)-1H-indole-6-carbonitrile

描述

Significance of Indole-Carbonitrile Derivatives in Contemporary Chemical Research

Indole-carbonitrile derivatives are a class of organic compounds that feature an indole (B1671886) ring system substituted with one or more nitrile (-C≡N) groups. These derivatives have garnered considerable attention in contemporary chemical research due to their versatile chemical reactivity and diverse biological activities. The nitrile group, being a strong electron-withdrawing group, significantly influences the electronic properties of the indole ring, thereby modulating its reactivity and interaction with biological targets.

In medicinal chemistry, indole-carbonitriles have been investigated for a wide array of therapeutic applications. They have shown promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents. For instance, certain indole-acrylonitrile derivatives have been explored for their potential antitumor and antimicrobial activities. The 2-cyanoindole unit is considered an important structural motif and a valuable precursor for the synthesis of more complex, fused heterocyclic systems with potential pharmacological value. mdpi.com

The chemical utility of the nitrile group is also a key aspect of its significance. It can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a gateway to a vast chemical space for the synthesis of novel compounds. This versatility makes indole-carbonitriles valuable intermediates in organic synthesis. Research has focused on developing efficient synthetic methodologies for the preparation of polysubstituted indole-2-carbonitriles through modern techniques like cross-coupling reactions. mdpi.comnih.gov

Historical Context of Indole Scaffolds in Medicinal Chemistry and Chemical Biology

The journey of the indole scaffold in science began in 1866 with its synthesis by Adolf von Baeyer. nih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, was soon identified as the core structure of the dye indigo. However, its profound importance in medicinal chemistry and chemical biology unfolded with the discovery of its presence in a plethora of natural products and biologically active molecules.

The essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin all contain the indole nucleus, highlighting its fundamental role in biological systems. This natural prevalence spurred extensive research into the synthesis and biological evaluation of indole derivatives. Over the decades, numerous indole-containing compounds have been developed into successful drugs for a variety of conditions, including pain, inflammation, depression, and cancer.

The "privileged" status of the indole scaffold stems from its ability to mimic the structure of tryptophan and to bind to a wide range of biological targets with high affinity. Its unique structural and electronic properties allow for diverse interactions with proteins, including hydrogen bonding, π-stacking, and hydrophobic interactions. This has made it a cornerstone in the design of new therapeutic agents, with a continuous stream of research dedicated to exploring novel indole-based drugs.

Overview of Research Trajectories for 2-(Hydroxymethyl)-1H-indole-6-carbonitrile

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. The presence of the hydroxymethyl group at the 2-position, the nitrile group at the 6-position, and the indole core itself, provides a rich platform for chemical and biological exploration.

Medicinal Chemistry and Drug Discovery: A primary research trajectory lies in the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. The combination of the indole nucleus, a known pharmacophore, with the hydroxymethyl and nitrile groups suggests potential for a range of biological activities. The hydroxymethyl group can enhance solubility and provide a site for further chemical modification, potentially improving pharmacokinetic properties. frontiersin.org The nitrile group can participate in key interactions with biological targets and serve as a handle for creating diverse chemical libraries for screening.

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound is another important area of research. Exploring novel catalytic systems and reaction conditions to construct this specific substitution pattern on the indole ring would be of significant interest to synthetic organic chemists.

Chemical Biology: As a structurally unique indole derivative, this compound could be utilized as a chemical probe to investigate biological pathways. Its potential interactions with specific enzymes or receptors could be explored to elucidate their functions. Furthermore, the nitrile group can be a useful spectroscopic tag for studying molecular interactions.

| Property | Data |

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 104291-65-8 |

| Canonical SMILES | C1=CC2=C(C=C1C#N)NC(=C2)CO |

Table 1: Physicochemical Properties of this compound

| Compound Class | General Research Findings | Potential Relevance to this compound |

| Indole-2-carbonitriles | Investigated as precursors for complex heterocyclic systems and have shown a range of biological activities, including as antagonist molecules. nih.gov | The 2-substituted core suggests potential for similar synthetic utility and biological screening. |

| 6-Substituted Indoles | Modifications at the 6-position of the indole ring are common in the development of therapeutic agents, influencing binding affinity and selectivity. | The 6-carbonitrile group is a key feature that can be explored for its impact on biological activity. |

| Hydroxymethyl Indoles | The hydroxymethyl group can improve aqueous solubility and act as a handle for further chemical derivatization to optimize pharmacokinetic and pharmacodynamic properties. frontiersin.org | The hydroxymethyl group in the title compound offers a clear avenue for prodrug design and the synthesis of analog libraries. |

Table 2: Summary of Research Findings for Related Compound Classes

属性

IUPAC Name |

2-(hydroxymethyl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEFKSYRAATNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethyl 1h Indole 6 Carbonitrile and Its Analogs

Precursor Chemistry and Starting Materials for Indole-6-carbonitrile Core Synthesis

The journey to synthesize 2-(hydroxymethyl)-1H-indole-6-carbonitrile begins with the careful selection and preparation of appropriately substituted precursors. The 6-carbonitrile functionality necessitates the use of starting materials bearing a cyano group on the benzene (B151609) ring. Commercially available and synthetically accessible precursors are pivotal for the efficient construction of the indole (B1671886) core.

Key starting materials for the synthesis of the indole-6-carbonitrile scaffold include:

Substituted Anilines: 4-Amino-3-halogenated benzonitriles are particularly valuable precursors. For instance, 4-amino-3-iodobenzonitrile and 4-amino-3-bromobenzonitrile are excellent starting points for palladium-catalyzed indole syntheses like the Larock annulation. These compounds can be synthesized through halogenation of 4-aminobenzonitrile.

Substituted Nitroaromatics: Ortho-nitrotoluenes bearing a cyano group at the para-position, such as 4-methyl-3-nitrobenzonitrile , can serve as precursors for indole syntheses like the Reissert and Batcho-Leimgruber methods.

The choice of precursor is intrinsically linked to the chosen indole annulation strategy. The following table summarizes some key precursors and their potential applications in indole-6-carbonitrile synthesis.

| Precursor Molecule | Potential Synthetic Application |

| 4-Amino-3-iodobenzonitrile | Larock Indole Synthesis, Sonogashira Coupling/Cyclization |

| 4-Amino-3-bromobenzonitrile | Larock Indole Synthesis (with appropriate catalysts) |

| 4-Cyanophenylhydrazine | Fischer Indole Synthesis |

| 4-Methyl-3-nitrobenzonitrile | Reissert Indole Synthesis, Batcho-Leimgruber Indole Synthesis |

Classical and Modern Indole Annulation Strategies for this compound Formation

The construction of the indole ring is the centerpiece of the synthesis. Both classical and modern catalytic methods can be employed to form the desired 2-substituted-6-cyanoindole core.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, a venerable method dating back to 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comnumberanalytics.com For the synthesis of a 2-(hydroxymethyl) substituted indole, a suitable three-carbon carbonyl compound is required. A potential route could involve the reaction of 4-cyanophenylhydrazine with glyceraldehyde or a protected form thereof. The reaction proceeds through the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole. wikipedia.org

While versatile, the Fischer indole synthesis can sometimes suffer from harsh acidic conditions and lack of regioselectivity with unsymmetrical ketones. byjus.com

Larock Indole Synthesis Approaches

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgchemicalbook.com This method is particularly well-suited for the synthesis of 2,3-disubstituted indoles and can be adapted for the synthesis of this compound.

A plausible synthetic route would involve the coupling of 4-amino-3-iodobenzonitrile with a protected form of propargyl alcohol, such as 3-(tert-butyldimethylsilyloxy)-1-propyne . The palladium catalyst, typically in the presence of a phosphine (B1218219) ligand and a base, facilitates the annulation to form the indole ring. wikipedia.orgnih.gov Subsequent deprotection of the silyl (B83357) ether would yield the desired 2-(hydroxymethyl) group. The regioselectivity of the Larock reaction generally places the bulkier substituent of the alkyne at the 2-position of the indole, which is advantageous in this case. nih.gov

Palladium-Catalyzed Cyclization Reactions and Related Methodologies

Palladium catalysis offers a plethora of options for indole synthesis beyond the Larock reaction. A prominent strategy involves the Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an in-situ or subsequent cyclization. organic-chemistry.orgnih.govbeilstein-journals.org

For the target molecule, this would entail the Sonogashira coupling of 4-amino-3-iodobenzonitrile with a protected propargyl alcohol. The resulting 2-alkynyl aniline (B41778) can then be cyclized under palladium catalysis to afford the 2-substituted indole. nih.gov

Another approach is the reductive cyclization of ortho-nitrostyrenes, which can be prepared from ortho-nitro-halobenzenes. While less direct, this method provides another avenue for constructing the indole nucleus.

Other Cycloaddition and Condensation Routes to the Indole Scaffold

While the aforementioned methods are more commonly employed, other classical indole syntheses could potentially be adapted.

Reissert Indole Synthesis: This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization. wikipedia.orglookchem.comresearchgate.netresearchgate.netyoutube.com Starting with 4-methyl-3-nitrobenzonitrile , this would lead to a 6-cyanoindole-2-carboxylic acid ester, which could then be reduced to the target 2-(hydroxymethyl) derivative.

Batcho-Leimgruber Indole Synthesis: This two-step process begins with the formation of an enamine from an ortho-nitrotoluene, followed by reductive cyclization to the indole. wikipedia.orgresearchgate.netclockss.orgasianpubs.orgresearchgate.net This method is known for its high yields and applicability to a wide range of substituted indoles.

[3+2] Cycloaddition Reactions: Modern approaches involving the cycloaddition of azomethine ylides with dipolarophiles can also lead to functionalized indoles, though their application to this specific target is less explored. mdpi.com

Functional Group Interconversions and Late-Stage Functionalization Strategies for Hydroxymethyl and Carbonitrile Moieties

In many synthetic strategies, the desired functional groups are introduced or modified after the indole core has been constructed. Such late-stage functionalization and interconversion steps are crucial for achieving the final target molecule.

A common and practical approach to obtaining this compound is through the reduction of a precursor containing a C2-carbonyl group.

Reduction of a C2-ester or C2-aldehyde: A highly convergent strategy involves the synthesis of a 6-cyano-1H-indole-2-carboxylic acid ester or 2-formyl-1H-indole-6-carbonitrile . These intermediates can then be readily reduced to the corresponding 2-(hydroxymethyl) derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

The carbonitrile group at the 6-position can also be introduced at a later stage of the synthesis. A common method is the palladium-catalyzed cyanation of a 6-bromoindole (B116670) derivative. This transformation typically employs a cyanide source, such as zinc cyanide (Zn(CN)2) or copper(I) cyanide (CuCN), in the presence of a palladium catalyst and a suitable ligand.

The following table outlines some key functional group interconversions relevant to the synthesis of this compound.

| Precursor Functional Group | Target Functional Group | Reagents and Conditions |

| -COOCH3 / -COOEt at C2 | -CH2OH at C2 | LiAlH4 in THF |

| -CHO at C2 | -CH2OH at C2 | NaBH4 in MeOH/EtOH |

| -Br at C6 | -CN at C6 | Pd(0) catalyst, Zn(CN)2 or CuCN |

Methodologies for Introducing the Hydroxymethyl Group

The introduction of a hydroxymethyl group at the C2 position of the indole ring is a key transformation that typically involves the reduction of a C2-carbonyl functionality. This approach is often preferred over direct hydroxymethylation due to the inherent reactivity of the indole nucleus, where electrophilic substitution typically favors the C3 position.

A primary strategy involves the synthesis of an indole-2-carboxylic acid or its corresponding ester (an indole-2-carboxylate) as a stable precursor. These precursors can be prepared through various established indole synthesis methods, such as the Fischer or Reissert indole syntheses, using appropriately substituted starting materials. Once the indole-2-carboxylate (B1230498) is obtained, it can be reduced to the 2-(hydroxymethyl)indole derivative. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This powerful reducing agent effectively converts the ester to the primary alcohol.

Another approach involves the functionalization of the C2 position after the indole core has been formed. This can be achieved by protecting the indole nitrogen, for example as an N-Boc derivative, to increase its stability and allow for regioselective metalation. Deprotonation at the C2 position using a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) generates a C2-lithiated indole intermediate. This nucleophilic species can then react with an appropriate electrophile, such as anhydrous formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde), to install the hydroxymethyl group at the C2 position. Subsequent deprotection of the nitrogen yields the desired 2-(hydroxymethyl)indole.

Table 1: Comparison of Methods for C2-Hydroxymethyl Group Introduction

| Method | Precursor | Reagents | Key Considerations |

| Ester Reduction | Indole-2-carboxylate | 1. LiAlH₄2. H₂O workup | High-yielding and reliable; requires a strong reducing agent that may affect other functional groups. |

| Metal-Mediated Reduction | Indole-2-carboxylate | Mg, Methanol | Milder conditions, but substrate-dependent. clockss.org |

| C2-Metalation | N-Protected Indole | 1. n-BuLi or t-BuLi2. Formaldehyde | Allows for late-stage functionalization; requires N-protection and strictly anhydrous conditions. |

Synthetic Routes for Establishing the Carbonitrile Group at C6

Functionalization of the indole's benzene ring, particularly at the C6 position, is challenging due to the higher reactivity of the pyrrole (B145914) ring. Therefore, targeted strategies are necessary to achieve the desired regioselectivity.

Palladium-Catalyzed Cyanation

A prevalent and versatile method for introducing a cyano group onto an aromatic ring is the palladium-catalyzed cyanation of an aryl halide. researchgate.netrsc.org In the context of synthesizing this compound, a synthetic route would likely commence with a 6-bromo- or 6-iodoindole precursor. This halo-indole can be subjected to a cross-coupling reaction with a cyanide source.

Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). pku.edu.cnnih.govnih.gov The latter is often favored due to its lower toxicity and stability. nih.gov The reaction is catalyzed by a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The efficiency and scope of the reaction are highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands like XPhos or dppf often providing superior results. nih.gov

Sandmeyer Reaction

A classic alternative is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.com This route begins with a 6-aminoindole. The amino group is first converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting aryl diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (N₂) with a cyanide group, yielding the 6-cyanoindole. wikipedia.orgorganic-chemistry.org

Direct C-H Functionalization using Directing Groups

More advanced strategies involve the direct C-H functionalization of the indole ring. To achieve regioselectivity at the C6 position, a directing group is typically installed on the indole nitrogen. thieme-connect.com For instance, an N-P(O)tBu₂ group has been shown to direct copper-catalyzed arylation to the C6 position. acs.orgnih.govresearchgate.net While this has been demonstrated for arylation, similar principles could be adapted for cyanation, representing a more atom-economical approach by avoiding the pre-installation of a halogen.

Optimization of Reaction Conditions, Catalysis, and Yields in this compound Synthesis

Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the phosphine ligand is crucial. While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, the ligand dictates the stability and reactivity of the active catalytic species. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) are often employed to promote the key steps of oxidative addition and reductive elimination, preventing catalyst deactivation by the cyanide anion. bohrium.com

Cyanide Source: The choice of cyanide reagent affects reaction conditions and safety. Zinc cyanide is often milder than alkali metal cyanides and can reduce catalyst poisoning. Potassium hexacyanoferrate(II) is a non-toxic alternative, though it may require specific conditions, such as aqueous solvent mixtures, to facilitate cyanide transfer. nih.gov

Solvent and Base: The reaction is typically performed in polar aprotic solvents like DMF, DMA, or NMP at elevated temperatures (e.g., 100–140 °C). nih.gov The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. A base, such as sodium carbonate or triethylamine (B128534), may be required depending on the specific catalytic system. nih.gov

Temperature and Reaction Time: These parameters must be carefully controlled. Insufficient temperature may lead to slow or incomplete conversion, while excessively high temperatures can cause decomposition of the starting materials, products, or catalyst, leading to lower yields and the formation of byproducts.

The following table illustrates hypothetical optimization data for the palladium-catalyzed cyanation of 6-bromoindole, based on established principles for such reactions.

Table 2: Optimization of Palladium-Catalyzed Cyanation of 6-Bromoindole

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | None | KCN | DMF | 140 | <10 |

| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | KCN | DMF | 140 | 45 |

| 3 | Pd₂(dba)₃ (2.5) | dppf (10) | Zn(CN)₂ | DMA | 120 | 85 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Zn(CN)₂ | Dioxane | 110 | 92 |

| 5 | Pd(OAc)₂ (5) | dppf (10) | K₄[Fe(CN)₆] | NMP/H₂O | 140 | 78 |

Chemo-, Regio-, and Stereoselective Synthesis Considerations for Indole-Carbonitrile Derivatives

The synthesis of complex indole derivatives requires careful consideration of selectivity to ensure the correct arrangement of functional groups and, where applicable, the desired stereochemistry.

Regioselectivity: This is a paramount challenge in indole chemistry. The indole nucleus has multiple potential sites for reaction.

C2 vs. C3 Position: Electrophilic substitution on an unsubstituted indole overwhelmingly favors the C3 position due to the formation of a more stable cationic intermediate that is not benzylic. acs.org However, functionalization at C2 can be achieved under specific conditions. For example, radical additions and certain metal-catalyzed C-H activation processes can show a preference for the C2 position. escholarship.org Protecting the nitrogen atom and performing a directed ortho-metalation is a reliable method to functionalize the C2 position. nih.gov

Benzene Ring Positions (C4-C7): Functionalizing the benzene portion of the indole core in the presence of the more reactive pyrrole ring requires specific strategies. Directing groups attached to the indole nitrogen are instrumental in guiding metal catalysts to specific C-H bonds (C4, C5, C6, or C7), overriding the intrinsic reactivity of the molecule. nih.govacs.org For instance, different directing groups and metal catalysts (e.g., Pd, Ru, Cu) have been developed to selectively functionalize each of the C4–C7 positions. thieme-connect.comnih.gov

Chemoselectivity: When a molecule contains multiple reactive functional groups, chemoselectivity becomes critical. In the synthesis of this compound and its analogs, the N-H bond, the hydroxyl group, and the carbonitrile group can all participate in various reactions. For instance, during a reaction intended to modify another part of the molecule, the acidic N-H proton might interfere with basic reagents, or the nucleophilic hydroxyl group could react with electrophiles. The use of protecting groups is a common strategy to ensure chemoselectivity. The indole nitrogen is often protected with groups like Boc (tert-butyloxycarbonyl) or Ts (tosyl), and the hydroxyl group can be protected as a silyl ether (e.g., TBS) or benzyl (B1604629) ether. These groups can be selectively removed later in the synthesis. researchgate.net

Stereoselectivity: The parent compound, this compound, is achiral. However, many of its analogs and derivatives may contain stereocenters. The synthesis of such compounds in an enantiomerically pure form requires stereoselective methods. This can involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, if a substituent introduced at the C3 position or on the hydroxymethyl group's side chain creates a chiral center, an asymmetric reaction, such as an enantioselective reduction or an asymmetric C-C bond-forming reaction, would be necessary to control the stereochemical outcome. nih.govbeilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 2 Hydroxymethyl 1h Indole 6 Carbonitrile

Reactivity of the Indole (B1671886) Nitrogen Atom (N-H)

The nitrogen atom of the indole ring in 2-(hydroxymethyl)-1H-indole-6-carbonitrile possesses a lone pair of electrons and an acidic proton, making it amenable to a variety of substitution reactions. These reactions are crucial for introducing diverse substituents that can modulate the electronic and steric properties of the indole core.

N-Alkylation and N-Acylation Reactions

N-alkylation of indoles is a fundamental transformation for introducing alkyl groups onto the indole nitrogen. While specific examples for this compound are not extensively documented in publicly available literature, general methods for N-alkylation of indoles can be applied. These reactions typically involve the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), while alkylating agents can range from simple alkyl halides to more complex electrophiles. For instance, the N-alkylation of 2-aminoindole-3-carbonitriles with DMF-dialkylacetals has been investigated under microwave conditions, providing a convenient route to N-substituted indoles.

N-acylation introduces an acyl group to the indole nitrogen, a transformation that is valuable for the synthesis of bioactive molecules and for protecting the indole nitrogen. The selective acylation of indoles can be challenging due to the competing reactivity of the C3 position. However, methods for chemoselective N-acylation have been developed. One such method employs thioesters as a stable acyl source in the presence of a base like cesium carbonate, affording N-acylated indoles in moderate to good yields. beilstein-journals.orgbeilstein-journals.org This approach offers good functional group tolerance, which would be advantageous for a molecule like this compound.

| Reagent/Catalyst | Product Type | General Yield Range | Reference |

| Alkyl Halide / Base (e.g., NaH, K2CO3) | N-Alkyl Indole | Moderate to High | google.com |

| Thioester / Cs2CO3 | N-Acyl Indole | Moderate to Good | beilstein-journals.org |

Mitsunobu Reactions Involving the Indole N-H

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds under mild conditions and is applicable to the N-alkylation of indoles. This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the indole nitrogen. While specific applications to this compound are not detailed in the available literature, the general applicability of the Mitsunobu reaction to indoles suggests its potential for the derivatization of this compound. This method is particularly useful for introducing sterically hindered or functionalized alkyl groups.

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the C2-position of this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehyde or Carboxylic Acid

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing key intermediates for further functionalization. The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents, such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation of primary alcohols to aldehydes. The resulting 2-formyl-1H-indole-6-carbonitrile is a valuable precursor for the synthesis of various indole derivatives through reactions such as Wittig olefination, reductive amination, and condensation reactions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), can oxidize the hydroxymethyl group directly to a carboxylic acid. The resulting 2-carboxy-1H-indole-6-carbonitrile can then be used in amide coupling reactions or other transformations characteristic of carboxylic acids.

| Oxidizing Agent | Product | Notes |

| MnO2, DMP | 2-Formyl-1H-indole-6-carbonitrile | Mild conditions, selective for aldehyde formation. |

| KMnO4, Jones Reagent | 2-Carboxy-1H-indole-6-carbonitrile | Stronger conditions, leads to the carboxylic acid. |

Esterification and Etherification Reactions

The hydroxyl group of the hydroxymethyl moiety can be readily converted into esters and ethers. Esterification can be achieved through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions. For instance, the reaction of a similar compound, 7-bromo-4-(hydroxymethyl)-2-methylindole, with sodium methoxide (B1231860) has been reported to yield the corresponding methoxy (B1213986) ether. nih.gov

Etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base, such as sodium hydride. These reactions allow for the introduction of a wide range of ester and ether functionalities, which can be used to modify the physicochemical properties of the parent molecule.

Nucleophilic Substitution Reactions (e.g., halogenation, amination)

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, treatment with a halogenating agent like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. These halogenated intermediates are then susceptible to displacement by various nucleophiles, including amines, azides, and cyanides, providing a route to a diverse array of 2-substituted indole derivatives. While direct examples for this compound are scarce, the synthesis of 7-bromo-4-(bromomethyl)-2-methylindole from the corresponding hydroxymethyl derivative has been reported, highlighting the feasibility of this transformation on the indole scaffold. nih.gov

| Reaction Type | Reagents | Product Functional Group |

| Halogenation | SOCl2, PBr3 | -CH2Cl, -CH2Br |

| Amination | (via halogenated intermediate) | -CH2NR2 |

| Azidation | (via halogenated intermediate) | -CH2N3 |

| Cyanation | (via halogenated intermediate) | -CH2CN |

Reactions of the Carbonitrile Group

The carbonitrile group is a valuable functional handle, capable of undergoing hydrolysis, reduction, and nucleophilic addition, thereby providing access to a diverse range of derivatives such as carboxylic acids, amides, amines, and ketones.

The carbonitrile group of this compound can be hydrolyzed under either acidic or alkaline conditions. The reaction typically proceeds via an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. Complete hydrolysis yields the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, results in the formation of 2-(hydroxymethyl)-1H-indole-6-carboxylic acid and an ammonium (B1175870) salt.

Alkaline-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a base, like sodium hydroxide, produces the salt of the carboxylic acid (e.g., sodium 2-(hydroxymethyl)-1H-indole-6-carboxylate) along with ammonia (B1221849) gas. Subsequent acidification of the reaction mixture liberates the free carboxylic acid.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Typical Conditions | Primary Product |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl or H2SO4 | Heat (Reflux) | 2-(Hydroxymethyl)-1H-indole-6-carboxylic acid |

| Alkaline Hydrolysis | Aqueous NaOH or KOH | Heat (Reflux), followed by acidic workup | 2-(Hydroxymethyl)-1H-indole-6-carboxylic acid |

| Partial Hydrolysis | H2O2, base; or controlled acid hydrolysis | Controlled temperature and time | 2-(Hydroxymethyl)-1H-indole-6-carboxamide |

The carbonitrile group can be readily reduced to a primary amine, yielding [2-(hydroxymethyl)-1H-indol-6-yl]methanamine. This transformation is a key step for introducing a basic aminomethyl side chain, which is a common feature in many pharmacologically active molecules.

Common methods for nitrile reduction include:

Catalytic Hydrogenation : This method involves the reaction of the nitrile with hydrogen gas at elevated pressure and temperature in the presence of a metal catalyst. Commonly used catalysts include Raney nickel, palladium, or platinum.

Chemical Reduction : Powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to neutralize the reaction and liberate the amine product.

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

| Method | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H2 gas, Raney Ni, Pd, or Pt catalyst, elevated T/P | [2-(Hydroxymethyl)-1H-indol-6-yl]methanamine |

| Hydride Reduction | 1. LiAlH4 in THF or Et2O 2. H2O or H3O+ workup | [2-(Hydroxymethyl)-1H-indol-6-yl]methanamine |

The electrophilic carbon atom of the carbonitrile group is susceptible to attack by strong carbon nucleophiles such as Grignard reagents and organolithium compounds. chemistrysteps.comlibretexts.org This reaction provides a powerful method for the synthesis of ketones. The reaction proceeds through an intermediate imine anion, which is then hydrolyzed during aqueous workup to yield the final ketone product. masterorganicchemistry.comorganicchemistrytutor.com A key feature of this reaction is that the addition occurs only once, as the resulting negatively charged imine intermediate is resistant to a second attack by the organometallic reagent. organicchemistrytutor.com

For instance, the reaction of this compound with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) would, after hydrolysis, produce 1-(2-(hydroxymethyl)-1H-indol-6-yl)ethan-1-one.

Table 3: Ketone Synthesis via Nucleophilic Addition to the Nitrile Group

| Nucleophilic Reagent (R-M) | Intermediate (Post-Addition) | Final Product (Post-Hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH3MgBr) | Imine anion | 1-(2-(Hydroxymethyl)-1H-indol-6-yl)ethan-1-one |

| Phenyllithium (C6H5Li) | Imine anion | (2-(Hydroxymethyl)-1H-indol-6-yl)(phenyl)methanone |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is a critical consideration. For the indole nucleus, the C3 position of the pyrrole (B145914) ring is the most nucleophilic and therefore the preferred site for electrophilic attack. stackexchange.com This preference is because the cationic intermediate formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com

In this compound, the C2 position is already substituted. Consequently, electrophilic substitution is expected to occur predominantly at the C3 position. Common electrophilic substitution reactions applicable to indoles include:

Halogenation : Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C3 position. researchgate.net

Vilsmeier-Haack Formylation : This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the C3 position, yielding 2-(hydroxymethyl)-3-formyl-1H-indole-6-carbonitrile. sid.irijpcbs.com

Mannich Reaction : This reaction introduces an aminomethyl group at the C3 position.

The substituents on the benzene ring also influence reactivity. The carbonitrile group at C6 is a strong electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution.

Table 4: Predicted Major Products of Electrophilic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in CCl4 or THF | 3-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile |

| Formylation | POCl3, DMF | 3-Formyl-2-(hydroxymethyl)-1H-indole-6-carbonitrile |

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Indole Core

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions allow for the modular construction of complex molecules by coupling an organohalide or triflate with a suitable organometallic partner. To apply these methods to this compound, a halogen atom must first be installed on the indole ring, typically at a reactive position like C3 or on the benzene ring at C4, C5, or C7.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov

For this compound, a synthetic sequence would first involve regioselective halogenation (e.g., bromination at C3 as described in section 3.4) to generate a substrate like 3-bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile. This halo-indole can then be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the C3 position. This strategy provides a powerful route to highly functionalized indole derivatives. nih.gov

Table 5: Typical Components for a Suzuki-Miyaura Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Aryl/Vinyl Halide | 3-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid (C6H5B(OH)2) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh3)4 or Pd(OAc)2 + Ligand (e.g., XPhos) | Catalyzes the C-C bond formation |

| Base | Na2CO3, K3PO4, Cs2CO3 | Activates the organoboron reagent |

| Solvent System | Dioxane/Water, Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction |

Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a robust method for the formation of C(sp²)-C(sp) bonds. wikipedia.orgmdpi.com This reaction has been widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.net In the context of the this compound scaffold, a halogenated precursor, for instance, a 4-bromo or 5-iodo derivative, would serve as the electrophilic partner.

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst, commonly CuI. An amine base, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used to quench the hydrogen halide generated during the reaction and to facilitate the regeneration of the active catalytic species. nih.govnih.gov The choice of solvent, temperature, and ligands can be optimized to achieve high yields and selectivity. For instance, one-pot, three-component coupling reactions under Sonogashira conditions have been developed for the efficient synthesis of polysubstituted indoles. nih.gov

The versatility of the Sonogashira reaction allows for the introduction of a wide array of alkynyl groups onto the indole core. This is particularly valuable for library synthesis, where diverse substituents can be installed to explore structure-activity relationships. researchgate.netnih.gov For example, coupling a halogenated this compound with various terminal alkynes can generate a library of derivatives with different electronic and steric properties.

| Halogenated Indole Precursor | Terminal Alkyne Partner | Potential Product | Catalyst System | Base |

|---|---|---|---|---|

| 4-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Phenylacetylene | 2-(Hydroxymethyl)-4-(phenylethynyl)-1H-indole-6-carbonitrile | PdCl₂(PPh₃)₂ / CuI | Triethylamine |

| 5-Iodo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | 1-Ethynyl-4-fluorobenzene | 5-((4-Fluorophenyl)ethynyl)-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Pd(PPh₃)₄ / CuI | Diisopropylamine |

| 4-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Propargyl alcohol | 2-(Hydroxymethyl)-4-(3-hydroxyprop-1-yn-1-yl)-1H-indole-6-carbonitrile | PdCl₂(PPh₃)₂ / CuI | Triethylamine |

| 5-Iodo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Trimethylsilylacetylene | 2-(Hydroxymethyl)-5-((trimethylsilyl)ethynyl)-1H-indole-6-carbonitrile | Pd(PPh₃)₄ / CuI | Diisopropylamine |

Heck Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This transformation is a cornerstone of modern organic synthesis, enabling the arylation and vinylation of alkenes with high stereo- and regioselectivity. youtube.comlibretexts.org For the this compound scaffold, a halogenated derivative is required to participate in the Heck reaction, leading to the formation of new carbon-carbon bonds at the halogenated position.

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. libretexts.org A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction conditions. The intramolecular version of the Heck reaction is also a powerful tool for the construction of cyclic systems, including the synthesis of indoles from N-allyl-o-haloanilines. researchgate.netresearchgate.net

The Heck reaction offers a strategic approach to introduce alkenyl substituents onto the indole core. The diversity of commercially available alkenes allows for the generation of a wide range of derivatives from a common halogenated precursor. This is particularly advantageous for scaffold exploration and the synthesis of compound libraries for biological screening. nih.gov

| Halogenated Indole Precursor | Alkene Partner | Potential Product | Catalyst | Base |

|---|---|---|---|---|

| 4-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Styrene | (E)-2-(Hydroxymethyl)-4-styryl-1H-indole-6-carbonitrile | Pd(OAc)₂ | Triethylamine |

| 5-Iodo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Methyl acrylate | (E)-Methyl 3-(2-(hydroxymethyl)-6-cyano-1H-indol-5-yl)acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ |

| 4-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | N-Vinylpyrrolidin-2-one | 4-(2-(2-Oxopyrrolidin-1-yl)vinyl)-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Pd(OAc)₂ | NaOAc |

| 5-Iodo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Allyl alcohol | 3-(2-(Hydroxymethyl)-6-cyano-1H-indol-5-yl)prop-2-en-1-ol | PdCl₂(PPh₃)₂ | K₂CO₃ |

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. nih.govrug.nl The reaction is also applicable to the formation of C-O bonds, providing access to aryl ethers. wikipedia.org For the this compound core, a halogenated intermediate is necessary to undergo these coupling reactions.

The success of the Buchwald-Hartwig amination relies on the use of specialized phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org A wide range of amines, including primary and secondary aliphatic and aromatic amines, can be coupled with aryl halides. Similarly, alcohols and phenols can be used as coupling partners for C-O bond formation. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are crucial for achieving high yields and broad substrate scope. nih.govbeilstein-journals.org

The Buchwald-Hartwig amination and related C-O coupling reactions are invaluable for introducing nitrogen and oxygen-based functional groups onto the indole scaffold. This allows for the synthesis of diverse libraries of N- and O-arylated indole derivatives, which can be screened for a variety of biological activities. nih.govnih.gov

| Halogenated Indole Precursor | Amine/Alcohol Partner | Potential Product | Catalyst/Ligand | Base |

|---|---|---|---|---|

| 4-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Aniline (B41778) | 2-(Hydroxymethyl)-4-(phenylamino)-1H-indole-6-carbonitrile | Pd₂(dba)₃ / XPhos | NaOtBu |

| 5-Iodo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Morpholine (B109124) | 2-(Hydroxymethyl)-5-morpholino-1H-indole-6-carbonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ |

| 4-Bromo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Phenol | 2-(Hydroxymethyl)-4-phenoxy-1H-indole-6-carbonitrile | Pd₂(dba)₃ / t-BuBrettPhos | K₃PO₄ |

| 5-Iodo-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Benzylamine | 4-(Benzylamino)-2-(hydroxymethyl)-1H-indole-6-carbonitrile | Pd(OAc)₂ / XPhos | NaOtBu |

Strategic Derivatization for Library Synthesis and Scaffold Exploration

The indole nucleus is a highly sought-after scaffold in drug discovery due to its prevalence in biologically active molecules. researchgate.net The ability to rapidly generate libraries of diverse indole derivatives is crucial for identifying new lead compounds. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig reactions, are powerful tools for the strategic derivatization of the this compound core, enabling comprehensive scaffold exploration.

Starting from a common halogenated precursor of this compound, these coupling reactions allow for the systematic introduction of a wide variety of substituents at specific positions on the indole ring. This approach, often referred to as parallel synthesis, is highly efficient for generating large numbers of compounds for high-throughput screening. researchgate.net

For example, a 3-iodoindole can be a key intermediate for library synthesis, allowing for functionalization at the 3-position through palladium-catalyzed coupling reactions. researchgate.netnih.gov Similarly, halogenation at the 4, 5, or 7-positions of the this compound scaffold would provide access to distinct chemical space. The choice of coupling partners for each reaction can be guided by principles of medicinal chemistry, such as varying electronic properties, steric bulk, and hydrogen bonding capabilities, to maximize the structural diversity of the resulting library. The combination of these powerful synthetic methods provides a robust platform for the exploration of the chemical space around the this compound scaffold, facilitating the discovery of novel compounds with potential therapeutic applications.

Molecular Mechanisms of Biological Interaction and Target Engagement of 2 Hydroxymethyl 1h Indole 6 Carbonitrile

Identification and Characterization of Specific Molecular Targets

The initial step in understanding the biological effects of a compound is the identification and characterization of its specific molecular targets. This involves a multi-faceted approach to determine how the compound interacts with biological macromolecules.

Enzyme Inhibition/Activation Mechanisms and Kinetics

While indole (B1671886) derivatives are known to interact with a variety of enzymes, there is no specific data available that details the inhibitory or activatory effects of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile on any particular enzyme. A thorough investigation would involve screening the compound against a panel of relevant enzymes to identify potential interactions. Subsequent kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify the potency of the interaction.

Receptor Binding and Allosteric Modulation Studies

Similarly, the affinity of this compound for specific receptors has not been reported. Radioligand binding assays are a common method to determine the binding affinity of a compound to a receptor. Further functional assays would be required to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator of the identified receptor.

Protein-Protein Interaction Disruption or Stabilization

The potential for this compound to modulate protein-protein interactions (PPIs) remains unexplored. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), and fluorescence resonance energy transfer (FRET) could be employed to investigate whether the compound can disrupt or stabilize specific PPIs that are critical in disease pathways.

Nucleic Acid Interaction Mechanisms (e.g., DNA, RNA binding)

There is currently no evidence to suggest that this compound directly interacts with nucleic acids. Studies utilizing methods such as electrophoretic mobility shift assays (EMSA), circular dichroism, and isothermal titration calorimetry (ITC) would be necessary to determine if the compound binds to specific DNA or RNA structures and to characterize the nature of any such interaction.

In Vitro Biochemical and Cellular Assay Methodologies for Mechanistic Elucidation

To elucidate the mechanism of action at a molecular and cellular level, a variety of in vitro assays are typically employed.

Enzymatic Activity Assays and Kinetic Parameter Determination (e.g., IC50, Ki, Kd)

In the absence of identified enzyme targets for this compound, no specific enzymatic activity assays or kinetic parameters can be reported. Should an enzyme target be identified, a series of in vitro assays would be conducted to determine key kinetic parameters.

Table 1: Hypothetical Kinetic Parameters for an Enzyme Inhibitor

| Parameter | Description | Hypothetical Value |

| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | Not Determined |

| Ki | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. | Not Determined |

| Kd | The dissociation constant, which measures the propensity of a larger object to separate (dissociate) reversibly into smaller components. | Not Determined |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Ligand Binding Assays

There is no publicly available data from ligand binding assays, such as radioligand binding, fluorescence polarization, or surface plasmon resonance, for this compound. Consequently, its binding affinity and kinetics for any specific biological target remain unknown.

Cellular Signaling Pathway Analysis

Investigations into the effect of this compound on cellular signaling pathways have not been reported. There is no information regarding its potential to modulate phosphorylation cascades or second messenger systems within a cellular context.

Gene Expression and Transcriptional Regulation Studies

No studies have been published that analyze the impact of this compound on gene expression or transcriptional regulation in cell-based systems. Therefore, its potential to influence cellular functions through genetic modulation is uncharacterized.

Analysis of Cellular Morphological Changes and Subcellular Localization

There is a lack of research on the effects of this compound on cellular morphology or its subcellular localization. Such studies are crucial for understanding the compound's cellular targets and potential mechanisms of action.

Structural Basis of Ligand-Target Interactions

The structural basis for any potential interaction between this compound and a biological target is entirely unexplored.

X-ray Co-crystallography and NMR Spectroscopy

No X-ray co-crystallography or NMR spectroscopy studies of this compound in complex with a biological target have been reported. These techniques are fundamental for visualizing and understanding the precise molecular interactions between a ligand and its target protein.

Cryo-Electron Microscopy (Cryo-EM) Applications

Similarly, there are no published applications of Cryo-Electron Microscopy to study the interaction of this specific indole derivative with any biological macromolecule.

Mechanisms of Action within Cellular Systems

Currently, there is a lack of specific research data detailing the mechanisms of action of this compound within cellular systems. No peer-reviewed studies were identified that investigate its potential to perturb the cell cycle or to induce apoptosis in any specific cell lines. General information on the biological activities of various indole derivatives exists; however, this cannot be directly extrapolated to this specific compound without dedicated experimental evidence.

Structure Activity Relationship Sar Studies of 2 Hydroxymethyl 1h Indole 6 Carbonitrile and Its Derivatives

Systematic Modification of the Indole (B1671886) Core and its Impact on Molecular Recognition

The indole core itself is a crucial pharmacophore, but its replacement with other heterocyclic systems, known as bioisosteric replacement, is a common strategy in drug optimization. nih.gov This approach aims to retain or improve biological activity while enhancing other properties such as metabolic stability, solubility, or patentability. researchgate.netsci-hub.senih.gov For instance, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, bioisosteric replacement of an indole scaffold led to potent and selective compounds. researchgate.netnih.gov

Role of the Hydroxymethyl Group in Target Binding and Molecular Interactions

The hydroxymethyl group at the C2 position is a key functional handle that can significantly influence the compound's interaction with its biological target. Its primary roles are to act as a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs).

Modification of the hydroxymethyl group is a standard medicinal chemistry tactic to fine-tune a compound's properties.

Ethers: Converting the alcohol to an ether (e.g., a methoxy (B1213986) or ethoxy group) removes the hydrogen bond donating capability but retains the hydrogen bond acceptor site. This modification also increases lipophilicity, which can affect cell permeability and plasma protein binding. The increased steric bulk of the ether compared to the hydroxyl group can either enhance binding through increased van der Waals interactions or decrease it due to steric clashes.

Esters: Esterification of the hydroxymethyl group creates a prodrug that can be hydrolyzed in vivo to release the active parent alcohol. This strategy is often used to improve oral bioavailability by masking a polar hydroxyl group, thereby increasing passive diffusion across the gut wall. The rate of hydrolysis can be tuned by altering the steric and electronic properties of the ester group.

Bioisosteric Replacements: The hydroxymethyl group could be replaced with other functional groups of similar size and electronic character. For example, a primary amide (-CONH₂) or a small heterocycle could mimic the hydrogen bonding pattern of the hydroxymethyl group while introducing different chemical properties.

The following table summarizes the potential impact of these modifications.

| Modification | H-Bond Donor | H-Bond Acceptor | Lipophilicity | Steric Bulk | Potential Application |

| -CH₂OH (Parent) | Yes | Yes | Baseline | Baseline | Active Moiety |

| -CH₂OCH₃ (Ether) | No | Yes | Increased | Increased | Modulate potency, improve permeability |

| -CH₂OC(O)CH₃ (Ester) | No | Yes | Increased | Increased | Prodrug strategy for improved bioavailability |

| -CH₂NH₂ (Aminomethyl) | Yes | Yes | Altered (Basic) | Similar | Introduce basic center for salt formation, alter binding |

The hydroxymethyl group is a flexible substituent, and its preferred conformation is dictated by a balance of steric effects and intramolecular interactions, including hydrogen bonding. The rotation around the C2-CH₂ bond and the CH₂-O bond will determine the spatial orientation of the hydroxyl group. goettingen-research-online.de This orientation is critical for establishing effective hydrogen bonds with a target protein.

The hydroxyl group can form a hydrogen bond with a suitable acceptor on a receptor, such as the carbonyl oxygen of a peptide backbone or the side chain of an aspartate or glutamate (B1630785) residue. The oxygen atom can likewise accept a hydrogen bond from a donor group on the receptor, such as an amide N-H or the side chain of a lysine (B10760008) or arginine residue. In some cases, the hydroxymethyl group can form an intramolecular hydrogen bond with the N-H of the indole ring, which would restrict its conformational freedom and influence its interaction with external binding partners. rsc.org The presence of an extensive hydrogen bonding network can introduce rigidity into a molecule, locking it into a specific bioactive conformation. nih.gov

Influence of the Carbonitrile Group at C6 on Biological Interaction

The carbonitrile (cyano) group at the C6 position is a versatile functional group that exerts a significant influence on the molecule's properties through its distinct electronic and steric characteristics.

The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. When attached to the indole's benzene (B151609) ring at C6, it significantly lowers the electron density of the aromatic system. This electronic perturbation can modulate the pKa of the indole N-H and influence the strength of π-π stacking or cation-π interactions with the biological target. nih.gov

From a steric perspective, the nitrile group is linear and relatively small, imposing minimal bulk. This allows it to probe narrow, constrained pockets within a binding site. Its most important interactive feature is the nitrogen atom's lone pair, which acts as a potent hydrogen bond acceptor. nih.gov Crystal structures of nitrile-containing drugs often show this group forming crucial hydrogen bonds with backbone amides (e.g., serine or arginine) or with structured water molecules within the active site. nih.gov Furthermore, the strong dipole moment of the nitrile can lead to favorable dipole-dipole interactions with polar residues in the binding pocket.

Bioisosterism is a key strategy for optimizing leads containing a nitrile group. The goal is to replace the nitrile with another group that mimics its key interactions while improving other properties, such as metabolic stability or reducing potential toxicity associated with cyanide release (though this is rare for aromatic nitriles). nih.gov

One of the most common and successful bioisosteres for a nitrile group (when it is mimicking a carboxylic acid) is the tetrazole ring. researchgate.net While the nitrile is neutral, the 1H-tetrazole ring is acidic (pKa ≈ 4.5-5.0), similar to a carboxylic acid. This replacement can fundamentally change the charge state of the molecule at physiological pH and introduce new hydrogen bonding possibilities. Other heterocycles can also serve as nitrile bioisosteres, depending on the specific interactions being mimicked. For example, if the primary role of the nitrile is as a hydrogen bond acceptor, an oxadiazole or a pyridine (B92270) ring could serve as a suitable replacement.

The table below compares the key properties of the carbonitrile group and its common bioisostere, the tetrazole ring.

| Feature | Carbonitrile (-C≡N) | 1H-Tetrazole (-CN₄H) |

| Acidity | Neutral | Acidic (pKa ≈ 4.5-5.0) |

| Hydrogen Bonding | Acceptor | Donor and Acceptor |

| Size/Shape | Linear, small | Planar, aromatic ring |

| Lipophilicity | Moderately lipophilic | More lipophilic than -COOH, but can have lower permeability due to higher desolvation energy |

| Metabolic Stability | Generally stable | Very stable |

This comparison illustrates that replacing the C6-carbonitrile with a tetrazole would significantly alter the physicochemical profile of the parent molecule, transforming it from a neutral compound to an acid. This would have major consequences for its absorption, distribution, and target interactions, providing a powerful avenue for SAR exploration.

Positional Isomerism and its Impact on SAR

Positional isomerism, which involves the differential placement of functional groups on the indole scaffold, significantly influences the structure-activity relationship (SAR) of indole derivatives. The location of substituents can drastically alter a molecule's binding affinity, intrinsic activity, and selectivity for its biological target.

Studies comparing 2-substituted and 3-substituted N-piperidinyl indoles have provided a clear rationale for these differences. For instance, moving a hydroxymethyl or aminomethyl group from the 2-position to the 3-position of the indole ring can switch the compound's functional profile from a full agonist to a partial agonist. nih.gov Molecular docking studies suggest that 2-substituted indoles and 3-substituted indoles adopt different orientations within the receptor's binding pocket. nih.gov This differential binding helps explain the observed changes in potency and efficacy.

Specifically, a 2-hydroxymethyl indole derivative was identified as a potent full agonist at the nociceptin (B549756) opioid receptor (NOP), whereas its corresponding 3-hydroxymethyl regioisomer was found to be a partial agonist with lower efficacy. nih.gov This highlights the critical role of the substituent's position in determining the nature of the ligand-receptor interaction and subsequent biological response.

Table 1: Impact of Positional Isomerism on NOP Receptor Activity

| Compound Type | Substituent Position | Receptor | Binding Affinity (Ki, nM) | Functional Activity Profile | Efficacy (% Stimulation) |

|---|---|---|---|---|---|

| Hydroxymethyl Indole | 2-position | NOP | Subnanomolar | Full Agonist | 102% |

| Hydroxymethyl Indole | 3-position | NOP | - | Partial Agonist | 18.9% |

| Aminomethyl Indole | 2-position | NOP | - | Full Agonist | 100% |

| Aminomethyl Indole | 3-position | NOP | - | Partial Agonist | 35.9% |

Development of Pharmacophore Models from SAR Data

Pharmacophore modeling is a computational approach that distills the collective SAR data of a set of active molecules into a three-dimensional representation of the essential steric and electronic features required for biological activity. researchgate.netdovepress.com This model serves as a template for designing new molecules or for virtual screening of compound libraries to identify novel hits. dovepress.com

The development process begins with a set of structurally diverse ligands with known biological activities against a specific target. By aligning these molecules and identifying common chemical features responsible for their interaction with the receptor, a pharmacophore hypothesis is generated. researchgate.net These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. researchgate.net

For indole and isatin (B1672199) derivatives studied as antiamyloidogenic agents, a five-feature pharmacophore model (AAHRR) was developed. This model identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as critical for activity. mdpi.com The model successfully discriminated between active and inactive compounds, underscoring its predictive power. mdpi.com The SAR data informs every aspect of the model; for example, if substituting a hydroxyl group (an HBD/HBA) with a methyl group (hydrophobic) leads to a loss of activity, it confirms the importance of the hydrogen-bonding feature at that specific location.

Table 2: Common Pharmacophore Features for Indole-Based Ligands

| Pharmacophore Feature | Abbreviation | Description | Example Moiety on an Indole Scaffold |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can form a hydrogen bond. | Oxygen of a carbonyl, Nitrogen of a nitrile (cyano group). mdpi.com |

| Hydrogen Bond Donor | HBD | A hydrogen atom bonded to an electronegative atom (e.g., N, O). | Hydrogen on the indole nitrogen (N-H), Hydrogen of a hydroxyl group. nih.gov |

| Hydrophobic Region | H | A non-polar group that can engage in van der Waals or hydrophobic interactions. | The benzene portion of the indole ring, alkyl substituents. mdpi.com |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | The indole bicyclic system itself, phenyl substituents. mdpi.com |

| Positive/Negative Charge | P/N | An atom or group that is formally charged at physiological pH. | Protonated amine, deprotonated carboxylic acid. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Indole-Carbonitrile Analogues

QSAR modeling represents a powerful computational strategy that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For indole-carbonitrile analogues, QSAR models can predict the activity of untested compounds, thereby prioritizing synthetic efforts and providing mechanistic insights into their mode of action. jocpr.com

Descriptor Selection and Calculation (e.g., physiochemical, topological, electronic)

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors are categorized based on the type of information they encode.

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP, the octanol-water partition coefficient), which governs how a molecule distributes itself in biological systems. jocpr.com

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes such as molecular size, shape, and branching. eurjchem.com

Electronic Descriptors: These quantify the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (e.g., HOMO and LUMO). jocpr.comnih.gov They are often calculated using quantum mechanics methods like Density Functional Theory (DFT). nih.gov

Specialized software, such as PaDEL-Descriptor, is often used to calculate a large and diverse set of these descriptors for each molecule in the dataset. eurjchem.comorientjchem.org The selection of the most relevant descriptors that have a strong correlation with biological activity is a critical step in building a predictive QSAR model. eurjchem.com

Table 3: Examples of Molecular Descriptors Used in Indole QSAR Studies

| Descriptor Category | Specific Descriptor Example | Description |

|---|---|---|

| Physicochemical | logP | Measures the lipophilicity of a compound. jocpr.com |

| Topological | minHBint4 | A 2D descriptor related to molecular connectivity and structure. eurjchem.com |

| Electronic (Quantum Chemical) | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. jocpr.com |

| 3D Descriptors | RDF045 | Radial Distribution Function descriptor, encoding information about interatomic distances. nih.gov |

| GETAWAY Descriptors | HATS3p | Geometry, Topology, and Atom-Weights Assembly descriptors, encoding information about molecular geometry and atomic properties. nih.gov |

Model Construction, Statistical Validation, and Interpretation

Once relevant descriptors are selected, a mathematical model is constructed to link them to the biological activity. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that describes this relationship. eurjchem.comnih.gov

A robust QSAR model must undergo rigorous statistical validation to ensure its reliability and predictive power. nih.gov Validation is typically performed using both internal and external methods.

Internal Validation: This assesses the stability and robustness of the model using the training set data. Key statistical metrics include the coefficient of determination (R²), which measures the goodness of fit, and the leave-one-out cross-validation coefficient (Q² or q²), which measures the model's internal predictive ability. eurjchem.comnih.govnih.gov A high Q² value (typically > 0.5) is essential for a reliable model.

External Validation: This is the most crucial test of a QSAR model's predictive power. The model is used to predict the biological activities of an external test set of compounds that were not used during model development. mdpi.com The predictive ability is assessed by the external R² (R²_ext). eurjchem.com

The final QSAR equation provides direct insight into the SAR. The sign of a descriptor's coefficient (positive or negative) indicates whether an increase in that descriptor's value is favorable or unfavorable for biological activity. nih.gov For example, a QSAR study on indole derivatives active against Candida albicans revealed that activity was positively correlated with descriptors like HATS3p and MATS5e, and negatively correlated with GATS8p and R7e+. nih.gov This information can guide medicinal chemists in modifying a lead compound to enhance its potency.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures how well the model fits the training data. | > 0.6 |

| Cross-validation Coefficient | Q² (or q²) | Assesses the internal predictive power of the model (leave-one-out). | > 0.5 |

| External Validation Coefficient | R²_ext | Measures the model's ability to predict an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Measures the deviation between predicted and actual values. mdpi.com | As low as possible |

Computational and Theoretical Investigations of 2 Hydroxymethyl 1h Indole 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular structure and electronic properties of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile. These calculations provide a detailed picture of the molecule at the atomic level.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. rsc.orgrsc.org

Mulliken population analysis is a method used to assign partial atomic charges, providing insight into the charge distribution across the molecule. amazonaws.comdeepmodeling.com This information is vital for understanding electrostatic interactions and predicting how the molecule will interact with other polar molecules or ions.

Illustrative Data for Molecular Orbital Analysis:

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Please note: The following data are representative and not derived from specific quantum chemical calculations for this molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

Illustrative Data for Atomic Charges:

Table 2: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound Please note: The following data are representative and not derived from specific quantum chemical calculations for this molecule.

| Atom | Mulliken Charge (e) |

|---|---|

| N1 (indole) | -0.55 |

| O (hydroxymethyl) | -0.65 |

| N (carbonitrile) | -0.40 |

| C6 (indole) | +0.15 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. rsc.orgnih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red indicates electron-rich, negative potential regions (attractive to electrophiles), while blue signifies electron-poor, positive potential areas (attractive to nucleophiles). Green and yellow represent regions of neutral or intermediate potential. The MEP surface is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. acs.org

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. faccts.de By calculating the condensed Fukui functions for each atom, one can rank the atoms in terms of their susceptibility to different types of reactions. This is particularly useful for understanding the reactivity of the indole (B1671886) ring system, which is known to undergo electrophilic substitution. youtube.com

Illustrative Data for Reactivity Indices:

Table 3: Illustrative Condensed Fukui Functions for Selected Atoms of this compound Please note: The following data are representative and not derived from specific quantum chemical calculations for this molecule.

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| C2 (indole) | 0.12 | 0.08 |

| C3 (indole) | 0.05 | 0.25 |

Molecules with rotatable bonds, such as the hydroxymethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. acs.org By systematically rotating the dihedral angles and calculating the potential energy at each step, an energetic profile can be constructed. This helps in identifying the lowest energy (most stable) conformation of the molecule, which is crucial for understanding its shape and how it might fit into a biological receptor.

Molecular Docking Studies with Relevant Target Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. nih.govtandfonline.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The development of a reliable docking protocol is a critical first step in any molecular docking study. This involves several key stages:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligand, this compound, is also prepared by generating a 3D conformation and assigning charges.